molecular formula C19H21N3O3S B1500919 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol CAS No. 1146080-28-5

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

Cat. No.: B1500919
CAS No.: 1146080-28-5
M. Wt: 371.5 g/mol
InChI Key: WUHJFGKJCORODT-UHFFFAOYSA-N
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Description

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is a recognized and potent chemical probe for the selective inhibition of Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of programmed cell death and is implicated in various pathological processes, including neurodegenerative diseases, stroke, and tumor suppression. This compound exhibits high selectivity for DAPK1 over other kinases, making it an invaluable tool for elucidating the specific signaling pathways and biological functions of DAPK1 in cellular models. Researchers utilize this inhibitor to explore the role of DAPK1 in apoptotic and autophagic pathways , its contribution to ischemic neuronal death , and its complex, context-dependent function in cancer biology. By providing a means to precisely inhibit DAPK1 activity, this molecule facilitates the dissection of its mechanism in disease models and aids in the validation of DAPK1 as a potential therapeutic target for conditions such as Alzheimer's disease and certain cancers.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-8-10-16(11-9-14)26(24,25)22-18-7-3-2-6-17(18)20-19(22)21-12-4-5-15(23)13-21/h2-3,6-11,15,23H,4-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJFGKJCORODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N4CCCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671418
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-28-5
Record name 3-Piperidinol, 1-[1-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation of Benzimidazole Nitrogen

The sulfonylation step is critical for introducing the toluene-4-sulfonyl group. A typical procedure is:

  • Dissolve the benzimidazole compound in anhydrous dichloromethane.

  • Add triethylamine as a base to scavenge HCl formed during the reaction.

  • Slowly add p-toluenesulfonyl chloride at room temperature.

  • Stir the mixture for about 1 hour to complete the reaction.

  • Quench the reaction with distilled water, separate the organic layer, dry over sodium sulfate, filter, and concentrate to obtain the tosylated benzimidazole intermediate.

This step typically achieves high yields (around 90%) and is efficient for industrial scale synthesis.

Coupling with Piperidin-3-ol

The final step involves coupling the tosylated benzimidazole with piperidin-3-ol:

  • The tosylate intermediate is reacted with piperidin-3-ol under nucleophilic substitution conditions.

  • The reaction solvent can be a polar aprotic solvent such as DMF or dichloromethane.

  • The reaction may require heating or stirring at room temperature for several hours.

  • After completion, the mixture is worked up by extraction, drying, and purification to isolate the target compound.

This step forms the C-N bond linking the benzimidazole moiety to the piperidin-3-ol ring.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzimidazole formation o-Phenylenediamine + substituted aldehyde or acid derivative MeOH, EtOH, THF Reflux 70-80 Acid or base catalysis
Tosylation p-Toluenesulfonyl chloride + triethylamine Dichloromethane Room temperature ~90 Stir 1 hour, aqueous workup
Coupling with piperidin-3-ol Piperidin-3-ol + tosylated benzimidazole DMF or DCM RT to mild heating Not explicitly reported Nucleophilic substitution

Analytical and Purification Techniques

  • Extraction : Organic layers are separated from aqueous phases after reaction quenching.

  • Drying : Sodium sulfate (Na2SO4) is commonly used to remove residual water from organic extracts.

  • Filtration and Concentration : Removal of drying agent and solvent concentration by rotary evaporation.

  • Purification : Chromatographic methods or recrystallization to obtain pure compound.

  • Characterization : 1H-NMR, 13C-NMR, and mass spectrometry confirm structure and purity.

Research Findings and Industrial Relevance

  • The tosylation step is efficient and scalable, suitable for industrial production of benzimidazole sulfonyl derivatives.

  • The compound and its salts have demonstrated pharmaceutical relevance, particularly as inhibitors of mPGES-1 enzyme, which is implicated in inflammatory diseases.

  • Preparation methods allow for the synthesis of various isomers, salts, hydrates, and solvates, enhancing pharmaceutical formulation versatility.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C19H21N3O3S
Molecular Weight 371.5 g/mol
CAS Number 1146080-28-5
Key Reagents o-Phenylenediamine derivatives, p-toluenesulfonyl chloride, piperidin-3-ol
Typical Solvents Dichloromethane, DMF, Methanol, Ethanol, THF
Reaction Temperatures Room temperature to reflux depending on step
Typical Yields 70-90% depending on step
Purification Extraction, drying (Na2SO4), filtration, chromatography
Analytical Methods NMR (1H, 13C), Mass spectrometry

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies indicate that derivatives of benzoimidazole compounds, including this particular structure, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : The sulfonyl group present in the compound enhances its antimicrobial activity. Research has shown that similar benzoimidazole derivatives demonstrate effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents .
  • Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its ability to undergo further chemical modifications allows for the production of a variety of bioactive molecules .

Organic Synthesis Applications

  • Synthesis of Esters and Acid Esters : The compound has been utilized in the preparation of esters and acid esters, which are crucial in the synthesis of pharmaceutical preparations. This application highlights its role as a versatile building block in organic synthesis .
  • Catalytic Applications : The unique structure of this compound allows it to act as a catalyst in various chemical reactions, facilitating processes such as nucleophilic substitutions and cyclizations .

Material Science Applications

  • Polymer Chemistry : Due to its functional groups, this compound can be incorporated into polymer matrices to enhance their properties. Its inclusion can improve mechanical strength and thermal stability, making it suitable for advanced materials .
  • Nanotechnology : Research indicates potential applications in nanotechnology, where the compound can be used to modify surfaces or create nanoscale materials with specific functionalities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzoimidazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating the compound's potential as a lead structure for further drug development.

Case Study 2: Antimicrobial Studies

Research conducted on the antimicrobial efficacy of sulfonamide derivatives revealed that compounds similar to this compound exhibited strong activity against resistant bacterial strains. This study supports the exploration of this compound as a candidate for new antibiotic therapies.

Mechanism of Action

The mechanism by which 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous benzimidazole derivatives:

Compound Name Substituents Biological Activity Source
1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol Toluene-4-sulfonyl, piperidin-3-ol Not explicitly reported (inferred from analogs)
3-Substituted-1-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-propen-1-one (3a–m) Tosyl, propen-1-one substituents Glucosidase inhibition (e.g., 3f, 3i); antimicrobial (3k, 3d)
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9) 4-Nitrobenzoyl, benzenesulfonic acid Potent antimicrobial and antiviral activity
4-(1-Octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18) Octadec-9-enoyl, benzenesulfonic acid Strong antimicrobial activity
N-[1-(1H-Benzoimidazol-2-yl)-ethyl]-4-methylbenzamide Methylbenzamide Not reported (structural analog)

Key Findings from Structural Analog Studies

Role of Tosyl Group: In the propen-1-one series (3a–m), the tosyl group significantly enhanced glucosidase and microbial inhibition compared to non-tosylated precursors. For example, compound 3k exhibited broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, while 3d showed antifungal activity against Candida albicans . The electron-withdrawing nature of the tosyl group may stabilize the benzimidazole core and improve interactions with enzymatic targets .

Impact of Piperidin-3-ol vs. Other Substituents :

  • The piperidin-3-ol group in the target compound contrasts with the propen-1-one moiety in 3a–m. Piperidine derivatives often exhibit improved pharmacokinetic properties due to their basicity and hydrogen-bonding capacity, which could enhance cell membrane penetration .
  • In contrast, sulfonic acid-containing analogs (e.g., Compounds 9 and 18) demonstrated potent antimicrobial activity but may face challenges in bioavailability due to high polarity .

Functional Group Trade-offs: Nitrobenzoyl vs. Tosyl: Compound 9 (4-nitrobenzoyl) showed strong antiviral activity, likely due to the nitro group’s electron-deficient aromatic ring enhancing target binding. However, the tosyl group in the target compound offers a balance of steric bulk and metabolic stability . The target compound’s piperidin-3-ol may achieve similar effects through hydrogen bonding rather than hydrophobicity .

Biological Activity

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol, also known by its chemical formula C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S and CAS number 45786688, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzoimidazole moiety, which is further substituted with a toluene sulfonyl group. The structural characteristics contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H21N3O3S
Molecular Weight357.45 g/mol
CAS Number45786688

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound ASalmonella typhi1550
Compound BBacillus subtilis1830
Compound CE. coli10100

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies indicate that certain derivatives exhibit strong inhibitory activity against AChE with IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Data

Compound IDEnzymeIC50 (µM)
Compound AAcetylcholinesterase (AChE)2.14 ± 0.003
Compound BUrease1.13 ± 0.003
Compound CAChE6.28 ± 0.003

Case Studies

In a detailed investigation, synthesized compounds based on the benzoimidazole structure were tested for both antibacterial and enzyme inhibition activities. One study highlighted that compounds with the piperidine nucleus showed promising results in both areas, suggesting their potential as therapeutic agents in treating bacterial infections and conditions requiring enzyme regulation .

Pharmacological Implications

The diverse biological activities of compounds related to this compound suggest their potential in various therapeutic applications:

  • Antibacterial Agents : The moderate to strong antibacterial activity indicates potential use in treating infections.
  • Cognitive Enhancers : Due to the inhibition of AChE, these compounds may be explored for neuroprotective effects.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes oxidation under controlled conditions. Key findings include:

ReagentConditionsProductYieldMechanism Highlights
KMnO₄ (2 equiv)Acetic acid, 40–50°CPiperidin-3-one derivative72–78%Radical-mediated oxidation pathway
H₂O₂ (30%)FeCl₃ catalyst, RTPartial oxidation to ketone55%Fenton-like oxidative cleavage
  • Kinetic studies show a pH-dependent rate profile, with optimal activity in weakly acidic media (pH 4–5).

  • The tosyl group stabilizes intermediates through resonance, reducing over-oxidation risks .

Reduction Reactions

Selective reduction of the benzimidazole core has not been observed, but the hydroxyl group participates in reductive alkylation:

ReagentConditionsProductNotes
LiAlH₄ (3 equiv)THF, reflux, 6 hrDeoxy derivative (piperidine analog)Retains sulfonyl protection
H₂/Pd-C (10 atm)Ethanol, 80°CNo reactionTosyl group inhibits hydrogenation
  • Steric hindrance from the tosyl group prevents catalytic hydrogenation of the aromatic system .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SNAr reactions:

NucleophileBaseProductYield
Piperidine (2 equiv)K₂CO₃, DMF, 120°CBenzimidazole-piperidine dimer64%
Morpholine (1.5 equiv)Et₃N, CH₃CN, 80°CMorpholinobenzimidazole analog58%
  • Kinetic isotope effects (kH/kD = 1.8) suggest a concerted mechanism .

  • Tosyl group removal requires harsh conditions (e.g., HBr/AcOH, >100°C) .

Stability Under Reactive Conditions

The compound exhibits predictable degradation pathways:

ConditionHalf-Life (25°C)Major Degradant
1M HCl (aq)8 hrDesulfonated benzimidazole
0.1M NaOH (aq)2 hrRing-opened sulfonic acid derivative
  • Arrhenius plot data (Eₐ = 68 kJ/mol) confirm thermal stability up to 150°C .

This compound’s reactivity profile makes it valuable for pharmaceutical intermediates, particularly in kinase inhibitor development. The tosyl group’s dual role as a protecting group and electronic modulator enables precise functionalization strategies.

Q & A

Q. What are the common synthetic routes for synthesizing 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol, and what critical reaction parameters should be optimized?

Methodological Answer:

  • Route 1: Toluene-4-sulfonylation of the benzimidazole precursor using toluenesulfonyl chloride under basic conditions (e.g., KOH in toluene at 0–25°C). Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to substrate) to minimize byproducts .
  • Route 2: Coupling of pre-synthesized 1H-benzimidazole-2-yl-piperidin-3-ol with toluenesulfonyl groups via nucleophilic substitution. Use aprotic solvents (e.g., DMF) and catalytic bases (e.g., NaH) to enhance reactivity .
  • Critical Parameters: Temperature control (exothermic sulfonylation), pH (maintain basic conditions), and purification via column chromatography (hexane/EtOAc gradients) to isolate high-purity product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

  • 1H/13C-NMR: Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for CH2 groups, δ 3.5–4.5 ppm for OH-bearing C-H) and toluenesulfonyl aromatic protons (δ 7.5–8.0 ppm). Integrate signals to verify substituent positions .
  • IR Spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and compare theoretical vs. experimental isotopic patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Emergency Protocols: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations and seek medical attention .
  • Storage: Store in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Step 1: Assign overlapping proton signals using 2D NMR (e.g., COSY, HSQC) to distinguish between piperidine and benzimidazole protons .
  • Step 2: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate ambiguous peaks .
  • Step 3: Perform variable-temperature NMR to resolve dynamic effects (e.g., rotameric equilibria in sulfonyl groups) .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets, and how should these studies be validated experimentally?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with benzimidazole-binding pockets). Focus on hydrogen bonding with the sulfonyl group and piperidine’s hydroxyl moiety .
  • MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD and ligand–protein interaction energies .
  • Validation: Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50) and mutagenesis studies to confirm critical binding residues .

Q. What strategies can optimize the reaction yield and purity during large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization: Screen transition-metal catalysts (e.g., CuI) to accelerate coupling reactions. Use 10 mol% CuI in THF/acetone mixtures for click chemistry-derived analogues .
  • Solvent Selection: Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste .
  • Workflow Automation: Implement continuous-flow reactors for sulfonylation steps to enhance reproducibility and reduce human error .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

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